molecular formula C14H17F2N3O B2588007 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2200001-35-8

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2588007
CAS No.: 2200001-35-8
M. Wt: 281.307
InChI Key: CJSUJRVNOHQDMU-UHFFFAOYSA-N
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Description

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound characterized by its unique structural features, including a difluorocyclohexyl group and a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include organometallic reagents, such as Grignard reagents or organolithium compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanemethanol: Shares the difluorocyclohexyl group but differs in its core structure.

    2,5-Dimethylpyrazolo[1,5-a]pyrimidine: Lacks the difluorocyclohexyl group, providing a simpler analog for comparison.

Uniqueness

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its difluorocyclohexyl group enhances its stability and lipophilicity, while the pyrazolo[1,5-a]pyrimidine core provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

7-(4,4-difluorocyclohexyl)oxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-9-8-13(19-12(17-9)7-10(2)18-19)20-11-3-5-14(15,16)6-4-11/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSUJRVNOHQDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OC3CCC(CC3)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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